N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and methylphenoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-13-5-7-16(8-6-13)29-19-18-24-26(20(28)25(18)10-9-22-19)12-17(27)23-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYPJOZNGNGSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazolopyrazine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the Bromophenyl Group: This can be achieved through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the Methylphenoxy Group: This step may involve nucleophilic substitution reactions using 4-methylphenol and appropriate activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide would depend on its specific biological target. Potential mechanisms may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
- N-(3-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Uniqueness
N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is unique due to the presence of the bromophenyl group, which may impart distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and reactivity.
Biological Activity
N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, particularly focusing on its antibacterial and anticancer properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a molecular formula of CHBrNO and a molecular weight of approximately 436.38 g/mol. Its structure incorporates a triazole ring fused with a pyrazine moiety, which is known to enhance biological activity due to the ability to interact with biological targets.
Key Structural Features:
- Bromophenyl Group: Enhances lipophilicity and may influence receptor binding.
- Methylphenoxy Group: Potentially increases solubility and bioavailability.
- Triazole and Pyrazine Rings: Known for diverse biological activities including antimicrobial and anticancer effects.
Synthesis
The synthesis of N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves several key steps:
- Formation of Triazole Ring: Using appropriate precursors under controlled conditions.
- Coupling Reaction: The bromophenyl group is introduced via amide coupling reactions.
- Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
Antibacterial Activity
Recent studies have reported that triazolo[4,3-a]pyrazine derivatives exhibit promising antibacterial properties. The compound was evaluated using the microbroth dilution method against various bacterial strains.
Findings:
- Compounds similar to N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide demonstrated moderate to good antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
- For instance, derivatives in the same class showed Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL against these pathogens, comparable to standard antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2e | 32 | Staphylococcus aureus |
| 2e | 16 | Escherichia coli |
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been explored. Preliminary studies indicate that these compounds can induce cytotoxic effects in various cancer cell lines.
Case Studies:
- A study indicated that modifications in the phenyl ring significantly affect cytotoxicity. Electron-donating groups at specific positions enhanced activity against cancer cells .
Structure-Activity Relationship (SAR):
The SAR analysis suggests that:
- Electron-Density Modulation: The presence of electron-donating groups improves binding affinity to target proteins.
- Hydrophobic Interactions: The overall lipophilicity plays a crucial role in cellular uptake and activity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
